molecular formula C5H6ClN3 B1314625 5-Chloro-2-hydrazinylpyridine CAS No. 27032-63-9

5-Chloro-2-hydrazinylpyridine

Cat. No.: B1314625
CAS No.: 27032-63-9
M. Wt: 143.57 g/mol
InChI Key: UXJYFOOFLZGBEK-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinylpyridine: is a heterocyclic organic compound with the molecular formula C₅H₆ClN₃. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a hydrazinyl group (-NHNH₂) and a chlorine atom, respectively.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with specific properties.

Safety and Hazards

The safety information for “5-Chloro-2-hydrazinylpyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The choice of solvents, reaction times, and purification steps may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 5-Chloro-2-hydrazinylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
  • Oxidation Reactions:

    • The hydrazinyl group in this compound can be oxidized to form various products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Common Reagents and Conditions:

  • Substitution reactions typically require strong bases and polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
  • Oxidation reactions may require acidic or basic conditions depending on the choice of oxidizing agent.

Major Products:

  • Substitution reactions can yield a variety of substituted pyridines depending on the nucleophile used.
  • Oxidation reactions can produce azopyridines, pyridylhydrazones, and other oxidized derivatives.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

  • The primary molecular target of this compound in medicinal applications is the PARP enzyme. The pathways involved include the DNA damage response and repair pathways.

Comparison with Similar Compounds

    2-Hydrazinylpyridine: Similar structure but lacks the chlorine atom at position 5.

    5-Bromo-2-hydrazinylpyridine: Similar structure with a bromine atom instead of chlorine at position 5.

    2,5-Dihydrazinylpyridine: Contains hydrazinyl groups at both positions 2 and 5.

Uniqueness:

Properties

IUPAC Name

(5-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJYFOOFLZGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544535
Record name 5-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27032-63-9
Record name 5-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g of 2,5-dichloropyridine were reacted in the manner described in Example 22 with 2.2 ml of hydrazine hydrate. 1.6 g of 2-hydrazino-5-chloropyridine were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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